

# Avoiding artifacts in DJ-1 activity assays using Tris buffer

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Protein deglycase DJ-1 against-1

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## Technical Support Center: DJ-1 Activity Assays

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid common artifacts in DJ-1 activity assays, particularly those arising from the use of Tris buffer.

## Troubleshooting Guide: Inconsistent or high background in DJ-1 "deglycase" activity assays

Researchers may encounter issues with high background signals or inconsistent results when performing DJ-1 deglycase activity assays. This guide addresses a critical source of such artifacts: the buffer system used.

**Problem:** My DJ-1 "deglycase" assay shows a high rate of substrate cleavage even in the negative control, or the activity does not seem specific to the enzyme.

**Cause:** The use of Tris buffer in the reaction is a likely cause of these artifacts. The primary amine group in the Tris molecule can directly react with the assay substrate, a hemithioacetal formed from methylglyoxal (MGO) and a thiol-containing compound (like N-acetylcysteine or glutathione). This reaction leads to a decrease in absorbance at the monitoring wavelength (typically 288-290 nm), mimicking true enzymatic "deglycase" activity.<sup>[1]</sup> This results in a false-positive signal, making it difficult to discern the true enzymatic activity of DJ-1.

**Solution:**

- **Buffer Exchange:** The most critical step is to remove Tris from the purified DJ-1 protein preparation. This can be achieved by dialysis against a non-reactive buffer such as Phosphate Buffered Saline (PBS).[1] Multiple rounds of dialysis are recommended to ensure complete removal of Tris.
- **Use an Alternative Buffer System:** For the assay itself, replace Tris buffer with a non-amine-containing buffer. PBS (pH 7.4) has been shown to be an effective alternative where this artifact is not observed.[1] Other potential buffers could include HEPES or MOPS, although their compatibility should be validated for the specific assay conditions.
- **Run Proper Controls:** Always include a "buffer only" control (containing the assay buffer and substrate but no enzyme) and a "heat-inactivated enzyme" control. In the presence of the Tris artifact, the "buffer only" control will show a significant decrease in absorbance. When using an appropriate buffer like PBS, this background reaction should be minimal.

## Frequently Asked Questions (FAQs)

Q1: Why does Tris buffer interfere with the DJ-1 "deglycase" activity assay?

A1: Tris (tris(hydroxymethyl)aminomethane) contains a primary amine group. This amine can react with the hemithioacetal substrate used in the assay, which is in equilibrium with methylglyoxal and a thiol. The reaction of Tris with these components leads to a decrease in absorbance at the wavelength used to monitor the substrate, thus creating a false signal that mimics deglycase activity.[1]

Q2: What is the evidence that Tris is the source of the artifact?

A2: Studies have shown that Tris buffer alone, in the absence of any enzyme, can cause a decrease in absorbance at 290 nm in the standard "deglycase" assay mixture.[1] Furthermore, when recombinant DJ-1 is dialyzed into PBS, it no longer exhibits this "deglycase" activity.[1]

Q3: Are other DJ-1 activity assays, like the glyoxalase assay, affected by Tris?

A3: While the "deglycase" assay is particularly susceptible to Tris interference due to the nature of its substrate, it is good practice to be cautious about using Tris in other enzymatic assays without proper validation. Tris can also interfere with protein estimation assays like the Lowry method.[2][3] For DJ-1's glyoxalase activity, which measures the conversion of methylglyoxal to

lactate, the interference from Tris may be less direct, but it is still advisable to use a non-reactive buffer like PBS or to validate the use of Tris carefully with appropriate controls.[4][5]

Q4: What are the recommended alternative buffers for DJ-1 activity assays?

A4: Phosphate Buffered Saline (PBS) is a well-documented and recommended alternative for the DJ-1 "deglycase" assay.[1] Other non-amine-containing buffers such as HEPES and MOPS may also be suitable, but their compatibility and lack of interference should be confirmed experimentally.

Q5: How can I be certain that the activity I am measuring is true DJ-1 enzymatic activity?

A5: To ensure you are measuring bona fide DJ-1 activity, follow these steps:

- Use a Tris-free buffer system like PBS for your assays.
- Perform thorough buffer exchange of your purified DJ-1 protein to remove any residual Tris from the purification process.
- Include multiple, rigorous controls in your experiments:
  - A "no enzyme" control to measure the non-enzymatic background rate.
  - A catalytically inactive DJ-1 mutant (e.g., C106A) as a negative control.[6]
  - A positive control with a known activator or under conditions where activity is expected.
- Confirm the identity and purity of your DJ-1 protein preparation using methods like SDS-PAGE and Western Blot.[5]

## Experimental Protocols

### Protocol: Artifact-Free DJ-1 "Deglycase" Activity Assay

This protocol is designed to measure the apparent deglycase activity of DJ-1 while avoiding the artifact caused by Tris buffer.

#### 1. Materials and Reagents:

- Purified recombinant DJ-1 protein
- Phosphate Buffered Saline (PBS), pH 7.4
- Methylglyoxal (MGO)
- N-acetyl-L-cysteine (NAC) or Glutathione (GSH)
- UV-transparent 96-well plate or cuvettes
- Spectrophotometer capable of reading absorbance at 288-290 nm

## 2. Critical Pre-Assay Step: Buffer Exchange of DJ-1

- If the purified DJ-1 is in a Tris-containing buffer, it is essential to remove the Tris.
- Dialyze the protein solution against PBS (pH 7.4) at 4°C.
- Perform at least three buffer changes over a period of 24 hours to ensure complete removal of Tris.<sup>[1]</sup>
- Determine the final protein concentration after dialysis.

## 3. Assay Procedure:

- Prepare the Substrate:
  - Prepare fresh solutions of MGO and NAC (or GSH) in PBS.
  - To form the hemithioacetal substrate, mix MGO and NAC (e.g., final concentrations of 1 mM each) in PBS.
  - Incubate at room temperature for at least 10 minutes to allow the hemithioacetal to form. This will be observed as an increase in absorbance at ~290 nm.
- Set up the Reactions:
  - In a UV-transparent plate or cuvette, add the pre-formed hemithioacetal substrate.

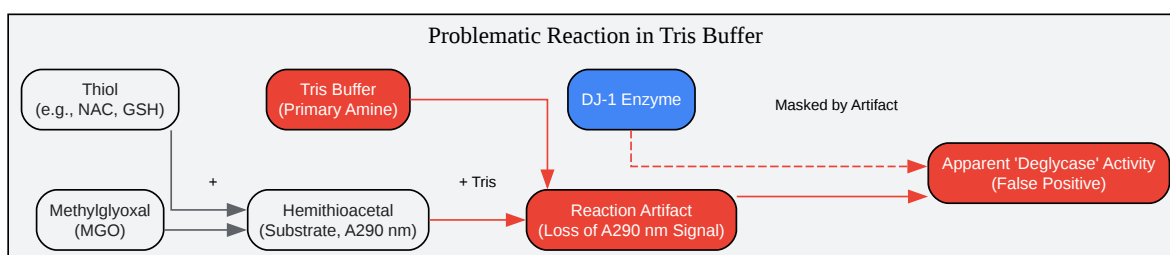
- Add PBS to bring the volume to the desired final reaction volume (e.g., 100  $\mu$ L).
- Include the following controls:
  - No Enzyme Control: Add PBS instead of the enzyme solution.
  - Test Reaction: Add the buffer-exchanged DJ-1 protein to the desired final concentration.
  - (Optional) Inactive Mutant Control: Add a catalytically inactive DJ-1 mutant at the same concentration as the wild-type protein.
- Measurement:
  - Immediately after adding the enzyme, start monitoring the decrease in absorbance at 288-290 nm over time at a constant temperature (e.g., 37°C).
  - Record readings every 30-60 seconds for a period of 10-30 minutes.
- Data Analysis:
  - Calculate the rate of decrease in absorbance for each reaction.
  - Subtract the rate of the "No Enzyme Control" from the rate of the "Test Reaction" to determine the enzyme-specific activity.

## Quantitative Data Summary

Buffer	Recombinant DJ-1	Observed "Deglycase" Activity (Drop in A290)	Reference
Tris Buffer	Present	Significant drop in absorbance	[1]
Tris Buffer	Absent (Buffer only)	Significant drop in absorbance	[1]
PBS	Present	No significant drop in absorbance	[1]
PBS	Absent (Buffer only)	No significant drop in absorbance	[1]

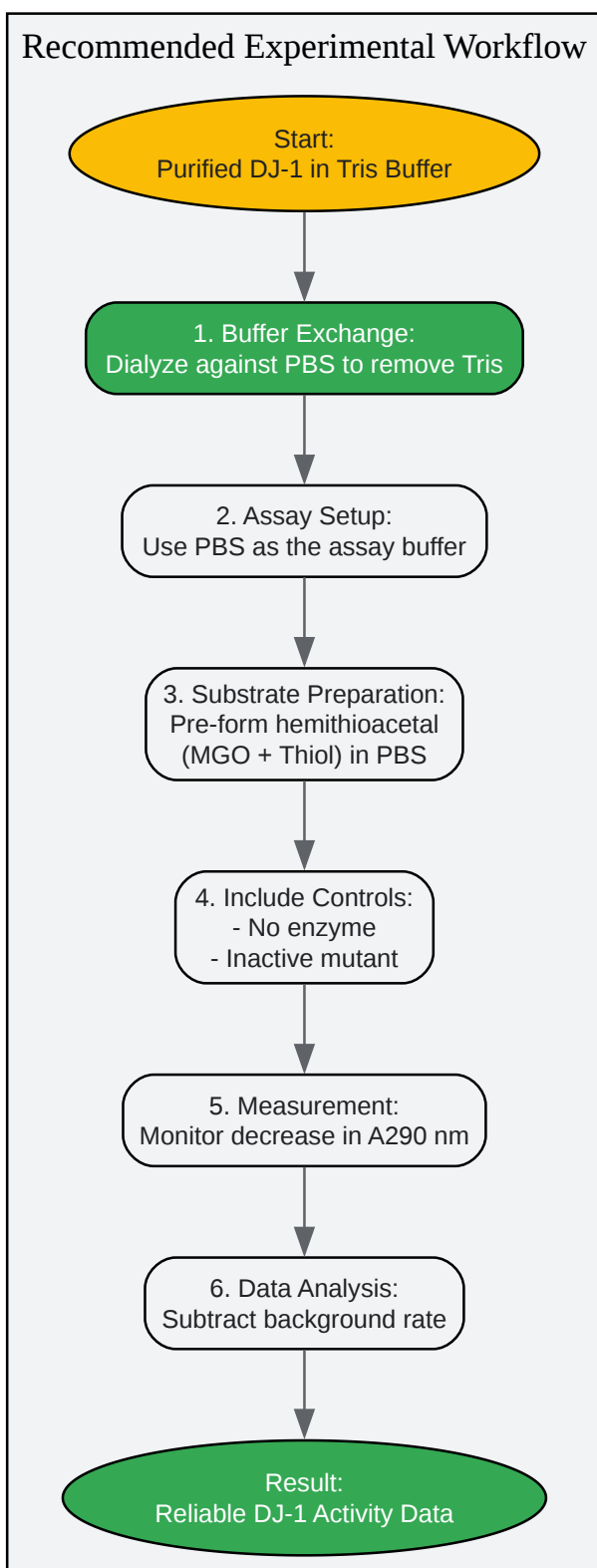
Table 1: Summary of the effect of Tris buffer on the apparent DJ-1 "deglycase" activity assay. The data clearly indicates that Tris buffer alone is sufficient to cause a decrease in absorbance at 290 nm, which is indistinguishable from true enzymatic activity in this assay format.

## Visualizations



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Caption: Reaction pathway illustrating Tris buffer interference.



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Caption: Recommended workflow for an artifact-free DJ-1 assay.

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- To cite this document: BenchChem. [Avoiding artifacts in DJ-1 activity assays using Tris buffer]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b2688149#avoiding-artifacts-in-dj-1-activity-assays-using-tris-buffer>]

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